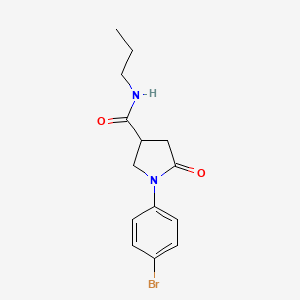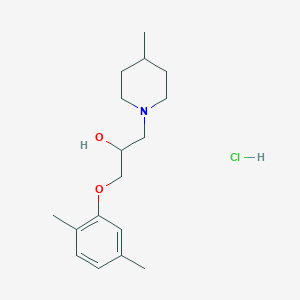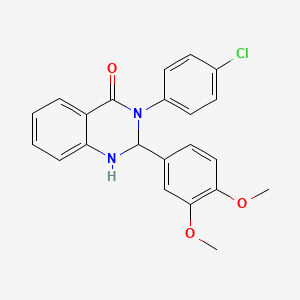
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline, also known as TPTQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes in living organisms.
作用机制
The mechanism of action of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its biological effects by scavenging ROS and inhibiting the expression of pro-inflammatory cytokines. 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has also been shown to modulate the activity of various enzymes and signaling pathways involved in cellular processes such as apoptosis and autophagy.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in animal models of neurodegenerative diseases. 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure, which allows for the investigation of various biochemical and physiological processes. 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is its potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary when using 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline in experiments.
未来方向
There are several future directions for research involving 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline. One potential avenue of research is the development of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline-based fluorescent probes for the detection of ROS in living cells. Another potential area of research is the investigation of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline's potential as a therapeutic agent for neurodegenerative diseases and cancer. Furthermore, the development of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline derivatives with improved biological activities and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with unique properties that make it a valuable tool for investigating various biochemical and physiological processes. Its antioxidant, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of therapeutic agents for various diseases. However, further research is needed to fully understand the mechanism of action of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline and its potential applications in scientific research.
合成方法
The synthesis of 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves the reaction of 4-phenyl-1,2,3,4-tetrahydroquinoline with 2,2,4-trimethylpentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism to produce 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline as a yellow crystalline solid. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been used in various scientific research studies due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects in vitro and in vivo. 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. Furthermore, 2,2,4-trimethyl-1-pentanoyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of various other compounds with potential biological activities.
属性
IUPAC Name |
1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-5-6-16-21(25)24-20-15-11-10-14-19(20)23(4,17-22(24,2)3)18-12-8-7-9-13-18/h7-15H,5-6,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHJFLQJQNTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)pentan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)
![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)
![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)

![3-{1-[(3-chloro-6-oxo-1(6H)-pyridazinyl)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5213435.png)